3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The structure of this compound allows for potential interactions with biological targets, making it a candidate for drug development and other applications.
The compound can be synthesized through various methods, often involving the formation of the pyrazole ring followed by the introduction of the amino acid side chain. It is available from chemical suppliers and can be produced in both laboratory and industrial settings.
3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid belongs to the class of amino acids and heterocyclic compounds. Its unique structure combines features of both an amino acid and a pyrazole derivative, placing it in a specialized category of compounds with potential therapeutic applications.
The synthesis of 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures and pH levels to optimize yield and purity. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.
The molecular formula for 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is . The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid |
| InChI | InChI=1S/C7H10N3O2/c8-4(9)6(10)5(11)7(12)13/h4,6H,8H2,1H3,(H,12,13) |
3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid may involve its interaction with specific enzymes or receptors within biological systems. This compound could potentially inhibit or activate certain pathways leading to various biochemical responses, such as anti-inflammatory effects by targeting inflammatory mediators.
The physical properties of 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid include:
Key chemical properties include:
The stability and reactivity can vary based on environmental conditions such as pH and temperature, which should be taken into account during handling and application.
3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:
This compound's unique properties make it valuable in advancing research in drug development and other chemical applications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: